N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Vue d'ensemble

Description

“N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1394042-49-9 . Its IUPAC Name is 5-(methoxyamino)-2,3,4,5-tetrahydro-1-benzoxepine . The molecular weight of this compound is 193.25 .

Molecular Structure Analysis

The InChI Code for “N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is 1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a liquid at room temperature .Applications De Recherche Scientifique

Synthetic Approaches and Anticancer Activity

In the quest for anticancer agents, researchers explored synthetic approaches leading to novel scaffolds. A study detailed the synthesis of tetrahydrobenzoxazepine acetals with various electron-withdrawing groups on the nitrogen atom. Remarkably, these compounds exhibited unexpected antiproliferative activity against the MCF-7 breast cancer cell line. The study highlighted that substituents on the nitrogen atom significantly influenced the biological activity. In particular, compounds with a trifluoroacetyl moiety on the nitrogen atom showcased notable in vitro antitumor activities (Díaz-Gavilán et al., 2004).

Reaction and Synthesis Studies

Factors Influencing Reaction Products

Further research delved into the factors affecting the product ratios in reactions involving tetrahydrobenzoxazepine O,O-acetals. The study identified optimal conditions for condensation reactions and discovered notable influences of substituents on reaction rates and product distributions. This insight is crucial for understanding and optimizing synthetic pathways in medicinal chemistry (Díaz-Gavilán et al., 2006).

Ring Expansion and Compound Synthesis

The exploration of azabenzocycloheptenones revealed methodologies for ring expansion, leading to the synthesis of various compounds with potential pharmaceutical applications. The research documented routes for obtaining tetrahydro-1-benzazepines and related compounds, offering a foundation for further medicinal chemistry endeavors (Booker‐Milburn et al., 1997).

NMDA Receptor Antagonists

Design and Synthesis for Neurological Applications

A groundbreaking study focused on designing and synthesizing 3-benzazepin-1-ols as selective NMDA receptor antagonists, a crucial target in neurology and psychiatry. The research not only provided valuable chemical insights but also offered potent compounds with high affinity, laying the groundwork for the development of novel therapeutic agents (Tewes et al., 2010).

Conformational Analysis

Understanding Molecular Dynamics

The conformational behavior of 2,3,4,5-tetrahydro-1-benzoxepin derivatives was meticulously analyzed using nuclear magnetic resonance. This study offered a deeper understanding of the factors influencing molecular dynamics, essential for designing molecules with desired biological properties (Lachapelle & St-Jacques, 1987).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGRWFMQDBHYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1CCCOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

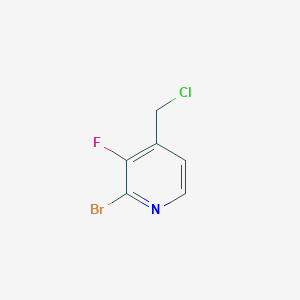

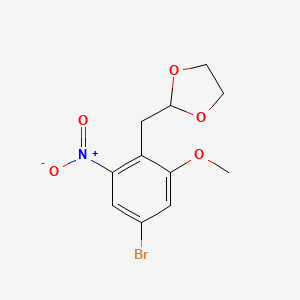

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)